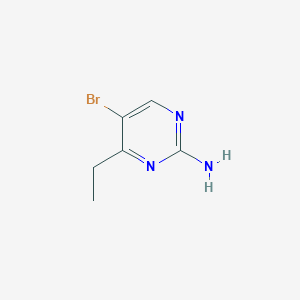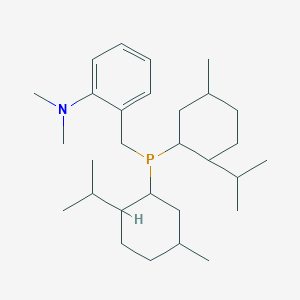
2,2-Difluoro-2-(perfluorofuran-2-yl)-1-phenylethyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenyl phosphate is a complex organophosphorus compound It is characterized by the presence of multiple fluorine atoms, a tetrahydrofuran ring, and a diphenyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenyl phosphate typically involves multiple steps. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of fluorine atoms. The final step involves the attachment of the diphenyl phosphate group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms and other groups can be substituted with different atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenyl phosphate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and phosphate group play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are complex and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(4-methyl-2-pyridinyl)acetamide
- 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenyl phosphate stands out due to its unique combination of a tetrahydrofuran ring, multiple fluorine atoms, and a diphenyl phosphate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H16F9O5P |
|---|---|
Molecular Weight |
586.3 g/mol |
IUPAC Name |
[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-phenylethyl] diphenyl phosphate |
InChI |
InChI=1S/C24H16F9O5P/c25-20(26,23(31)21(27,28)22(29,30)24(32,33)38-23)19(16-10-4-1-5-11-16)37-39(34,35-17-12-6-2-7-13-17)36-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
VNNUFIPWIHOZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


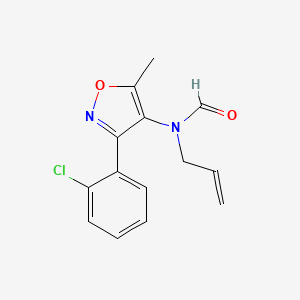
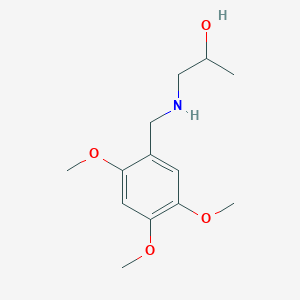
![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)
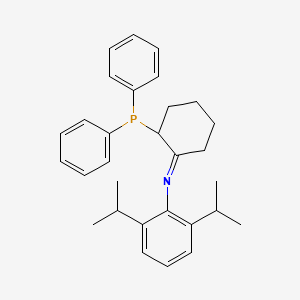




![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)

